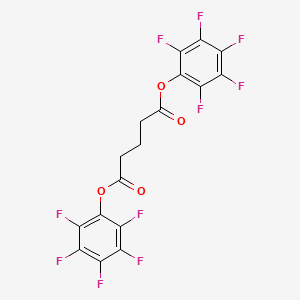

Bis(pentafluorophenyl) pentanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77386-64-2 |

|---|---|

Molecular Formula |

C17H6F10O4 |

Molecular Weight |

464.21 g/mol |

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl) pentanedioate |

InChI |

InChI=1S/C17H6F10O4/c18-6-8(20)12(24)16(13(25)9(6)21)30-4(28)2-1-3-5(29)31-17-14(26)10(22)7(19)11(23)15(17)27/h1-3H2 |

InChI Key |

LVYLPGPDVUJXID-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Contextualization of Active Ester Chemistry in Modern Organic Synthesis

Active esters are a class of esters that exhibit enhanced reactivity towards nucleophiles compared to their simpler alkyl counterparts. This heightened reactivity stems from the presence of an electron-withdrawing group in the alkoxy portion of the ester, which renders the carbonyl carbon more electrophilic and the alkoxy group a better leaving group. In organic synthesis, active esters are widely employed as efficient acylating agents, particularly in the formation of amide bonds under mild conditions.

The use of carbodiimides, hydroxybenzotriazole, and other coupling agents to generate highly activated ester intermediates has become a cornerstone of peptide synthesis and the preparation of complex organic molecules. rsc.org Pentafluorophenyl (PFP) esters, in particular, are recognized for their high reactivity and relative stability towards spontaneous hydrolysis, making them valuable reagents for bioconjugation and the synthesis of functional polymers. wikipedia.orgrsc.org The reactivity of PFP esters allows for efficient reactions with primary and secondary amines to form stable amide linkages. researchgate.net

Significance of Fluorinated Organic Compounds in Advanced Methodologies and Materials Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique characteristics to organofluorine compounds, such as increased thermal stability, chemical resistance, and altered electronic properties. rsc.orgnih.gov These attributes have led to the widespread application of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.org

In materials science, fluoropolymers are prized for their low refractive indices, hydrophobicity, and low coefficients of friction. wikipedia.org The incorporation of highly fluorinated moieties, such as the pentafluorophenyl group, into polymers can be used to create materials with tailored properties for applications in optics, electronics, and functional surfaces. wikipedia.orgresearchgate.net Furthermore, the electron-deficient nature of perfluoroaryl groups makes them useful in catalysis and the synthesis of complex molecular architectures. nih.gov

Overview of Dicarboxylic Acid Derivatives As Versatile Synthetic Building Blocks

Dicarboxylic acids and their derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of molecules. acs.org Their bifunctional nature allows them to act as monomers for the synthesis of polyesters and polyamides, which are classes of polymers with immense industrial importance. wikipedia.orgCurrent time information in Houston, TX, US. The ability to vary the length and structure of the carbon chain between the two carboxylic acid groups provides a means to control the properties of the resulting polymers.

The conversion of dicarboxylic acids into more reactive derivatives, such as diacyl chlorides or diesters, facilitates their participation in a variety of chemical transformations. These derivatives are instrumental in the construction of macrocycles, coordination polymers, and other complex structures. acs.orgrsc.org Microbiologically produced dicarboxylic acids are also gaining attention as renewable building blocks for the synthesis of bio-based polymers. researchgate.net

Research Scope and Objectives Pertaining to Bis Pentafluorophenyl Pentanedioate

Esterification Strategies Utilizing Pentafluorophenol (B44920)

The synthesis of this compound involves the esterification of both carboxylic acid groups of pentanedioic acid (glutaric acid) with pentafluorophenol. This transformation can be approached through several established methods for forming active esters.

Condensation Reactions with Glutaric Acid and its Derivatives

A primary route to this compound is the direct condensation of glutaric acid with pentafluorophenol. This reaction typically requires a coupling agent to facilitate the removal of water and activate the carboxylic acid. Common coupling agents used for the synthesis of pentafluorophenyl esters include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction would proceed by activating the carboxyl groups of glutaric acid, which are then susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol.

Alternatively, the synthesis can proceed via a two-step process involving the conversion of glutaric acid to a more reactive derivative, such as glutaryl chloride. This acid chloride can then be reacted with pentafluorophenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct.

Catalytic Approaches in Esterification Processes

While direct condensation with coupling agents is common, catalytic methods can also be employed for esterification. For the synthesis of active esters like those from pentafluorophenol, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often used in conjunction with a carbodiimide (B86325) coupling agent. DMAP acts as an acyl transfer catalyst, accelerating the reaction and improving yields. However, specific catalysts optimized for the synthesis of this compound have not been documented in the reviewed literature.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the rate and outcome of the esterification. For reactions involving carbodiimide coupling agents, aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, ethyl acetate (B1210297), or tetrahydrofuran (B95107) (THF) are typically used. The solubility of the reactants and the ease of removal of byproducts are key considerations in solvent selection.

Table 1: Potential Solvents for the Synthesis of this compound

| Solvent | Rationale for Use |

|---|---|

| Dichloromethane (DCM) | Good solubility for reactants and easy removal post-reaction. |

| Tetrahydrofuran (THF) | Aprotic and can dissolve a wide range of organic compounds. |

| Ethyl Acetate | A less toxic alternative to chlorinated solvents, suitable for many coupling reactions. |

Temperature and Pressure Optimization Studies

Esterification reactions to form active esters are often conducted at mild temperatures to avoid side reactions and decomposition of the coupling agents or products. Typically, these reactions are initiated at 0 °C and then allowed to warm to room temperature. Without specific literature data, it is presumed that the synthesis of this compound would follow a similar temperature profile. The reactions are generally carried out at atmospheric pressure.

Stoichiometric Investigations of Reactants

The stoichiometry of the reactants is a critical factor in achieving a high yield of the desired diester. To synthesize the bis-ester, a molar ratio of at least two equivalents of pentafluorophenol and the coupling agent per equivalent of glutaric acid would be required. An excess of pentafluorophenol and the coupling agent may be used to drive the reaction to completion.

Table 2: Theoretical Stoichiometric Ratios for Synthesis

| Reactant | Stoichiometric Ratio (relative to Glutaric Acid) | Purpose |

|---|---|---|

| Glutaric Acid | 1 | Limiting Reagent |

| Pentafluorophenol | ≥ 2 | To ensure complete diesterification |

| Coupling Agent (e.g., DCC) | ≥ 2 | To activate both carboxylic acid groups |

Purification and Isolation Techniques for Academic Research Purity Standards

Achieving high purity is critical for the characterization and subsequent use of this compound in academic research. The purification process involves a multi-step approach to remove unreacted starting materials, byproducts, and any residual solvents.

Initial Workup: Following the synthesis, the reaction mixture is subjected to a liquid-liquid extraction. This typically involves:

Washing with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the tertiary amine base (e.g., triethylammonium (B8662869) chloride).

Washing with a dilute aqueous base solution (e.g., 5% NaHCO₃) to remove any unreacted pentafluorophenol or residual acidic impurities.

A final wash with brine to remove residual water from the organic layer.

The organic phase is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Primary Purification (Recrystallization): Recrystallization is a powerful technique for purifying solid organic compounds. researchgate.net The choice of solvent is critical; an ideal solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. For a compound like this compound, a mixed-solvent system such as ethyl acetate/hexane or toluene/heptane is often effective. The crude solid is dissolved in the minimum amount of the hot "good" solvent (e.g., ethyl acetate), and the "poor" solvent (e.g., hexane) is added until turbidity is observed. Upon slow cooling, high-purity crystals of the product form and can be isolated by vacuum filtration.

Secondary Purification (Column Chromatography): For achieving academic research purity standards (>99%), column chromatography is employed. A slurry of silica (B1680970) gel in a non-polar eluent is packed into a column. The recrystallized product is dissolved in a minimal amount of solvent and loaded onto the silica. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. Combining the pure fractions and evaporating the solvent yields the final, highly purified compound.

Table 2: Summary of Purification Protocol and Impurity Removal

| Step | Technique | Key Impurities Removed | Purity Target |

| 1 | Aqueous Workup | Triethylammonium chloride, excess Pentafluorophenol | ~90-95% |

| 2 | Recrystallization | Residual starting materials, minor side products | ~98-99% |

| 3 | Column Chromatography | Closely-related structural impurities, trace contaminants | >99.5% |

Exploration of Alternative Synthetic Pathways and Precursor Chemistry

While the acid chloride method is robust, alternative pathways offer different advantages, such as milder reaction conditions or avoiding the use of hazardous reagents like thionyl chloride.

Carbodiimide-Mediated Coupling: This method involves the direct coupling of pentanedioic acid and pentafluorophenol using a dehydrating agent, most commonly a carbodiimide such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). iajpr.com These reactions are often catalyzed by an acylation catalyst like 4-Dimethylaminopyridine (DMAP). The main byproduct, a urea (B33335) derivative (e.g., dicyclohexylurea), is typically insoluble in the reaction solvent and can be removed by filtration. This method proceeds under mild, neutral conditions at room temperature.

Transesterification: Another potential route is transesterification, where a simple diester of pentanedioic acid, such as dimethyl pentanedioate, is reacted with pentafluorophenol. rsc.org This reaction is an equilibrium process and often requires a catalyst (acidic or basic) and the removal of the alcohol byproduct (methanol) to drive the reaction toward the desired product. Given the low reactivity of pentafluorophenol, this method may require more forcing conditions or specialized catalysts compared to other pathways.

Precursor Chemistry: The primary precursors for these syntheses are a derivative of pentanedioic acid and pentafluorophenol.

Pentanedioic Acid Derivatives: Pentanedioic acid itself is the starting point. It can be converted to pentanedioyl chloride using standard reagents like thionyl chloride or oxalyl chloride in a straightforward, high-yielding reaction. Dimethyl pentanedioate is produced via Fischer esterification of pentanedioic acid with methanol (B129727).

Pentafluorophenol: This is a commercially available specialty chemical, typically produced by the hydrolysis of hexafluorobenzene. Its high acidity and unique electronic properties make it a key building block in fluorinated materials and pharmaceuticals.

Table 3: Comparison of Alternative Synthetic Pathways

| Pathway | Precursors | Conditions | Advantages | Disadvantages |

| Acid Chloride | Pentanedioyl chloride, Pentafluorophenol | 0 °C to RT, Base | High yield, Fast reaction | Requires preparation of acid chloride; corrosive HCl byproduct |

| Carbodiimide Coupling | Pentanedioic acid, Pentafluorophenol, DCC/EDC | Room Temperature, DMAP catalyst | Mild conditions, One-pot reaction | Stoichiometric urea byproduct can complicate purification |

| Transesterification | Dimethyl pentanedioate, Pentafluorophenol | High Temperature, Catalyst | Avoids corrosive reagents | Equilibrium-limited, May require removal of byproduct |

Nucleophilic Acyl Substitution Pathways Involving the Pentafluorophenyl Ester Moieties

The primary reaction pathway for this compound involves nucleophilic acyl substitution at the carbonyl carbons of the ester groups. These reactions are significantly accelerated due to the presence of the electron-withdrawing pentafluorophenyl groups, which render the carbonyl carbons highly electrophilic and prime for nucleophilic attack. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the stable pentafluorophenoxide leaving group.

Kinetic Studies of Nucleophilic Attack

While specific kinetic data for the aminolysis or hydrolysis of this compound is not extensively documented in publicly available literature, the reactivity of pentafluorophenyl (PFP) esters, in general, has been a subject of numerous studies. These esters are recognized as highly reactive acylating agents. rsc.orgtcichemicals.com The rate of nucleophilic attack is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

Research on related systems, such as the aminolysis of other activated esters, often reveals second-order kinetics, being first order in both the ester and the nucleophile. The rate constants for these reactions are typically high, reflecting the activated nature of the ester. It is anticipated that the reaction of this compound with a nucleophile would proceed sequentially, with the reactivity of the second ester group potentially being influenced by the modification of the first. However, without specific experimental data, the magnitude of this potential neighboring group effect remains speculative. chem-station.comscribd.comdalalinstitute.comwikipedia.org

A study on mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids demonstrated that the reactivity of the two ester groups can be differentiated based on the electronic properties of the leaving groups. rsc.org This suggests that in a symmetric diester like this compound, the initial nucleophilic attack might slightly alter the electronic environment of the second ester moiety, although this effect is generally considered to be minimal given the insulating nature of the pentanedioate backbone.

Table 1: Representative Second-Order Rate Constants for Aminolysis of Activated Esters (Illustrative)

| Ester | Nucleophile | Solvent | k (M⁻¹s⁻¹) |

| p-Nitrophenyl Acetate | Glycine Ethyl Ester | Water | 0.85 |

| N-Hydroxysuccinimide Ester of Benzoic Acid | Aniline | Dioxane | 1.2 x 10⁻² |

| Pentafluorophenyl Acetate (Model) | Benzylamine | Acetonitrile (B52724) | ~10¹ - 10² |

Investigation of Leaving Group Efficacy (Pentafluorophenoxide)

The efficacy of the pentafluorophenoxide anion as a leaving group is a critical factor contributing to the high reactivity of this compound. The stability of the leaving group is paramount in the second step of the nucleophilic acyl substitution mechanism, which involves the collapse of the tetrahedral intermediate.

The pKa of pentafluorophenol is approximately 5.5, which is significantly lower than that of phenol (B47542) (9.95). This indicates that the pentafluorophenoxide anion is a much weaker base and, consequently, a far superior leaving group. The electron-withdrawing fluorine atoms effectively delocalize the negative charge on the phenoxide ion through the inductive effect, thereby stabilizing it.

Table 2: Comparison of pKa Values for Phenolic Leaving Groups

| Leaving Group | pKa of Conjugate Acid | Relative Leaving Group Ability |

| Phenoxide | 9.95 | Good |

| p-Nitrophenoxide | 7.15 | Very Good |

| Pentafluorophenoxide | 5.5 | Excellent |

Influence of Fluorine Atoms on Ester Electrophilicity and Reaction Rates

The five fluorine atoms on each phenyl ring of this compound play a crucial role in enhancing the electrophilicity of the ester's carbonyl carbons. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) polarizes the C-F bonds, which in turn withdraws electron density from the aromatic ring and, subsequently, from the ester carbonyl group.

This electron withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. The increased electrophilicity of the carbonyl carbon leads to a lower activation energy for the formation of the tetrahedral intermediate, thereby accelerating the reaction rate. Computational studies on related fluorinated compounds have consistently shown a correlation between the degree of fluorination and the increase in electrophilicity of the reaction center.

Solvent Effects on Reaction Mechanism and Rate Constants

The choice of solvent can have a profound impact on the mechanism and rate of nucleophilic acyl substitution reactions of this compound. wikipedia.orgresearchgate.nettutorchase.com The solvent's polarity, protic or aprotic nature, and its ability to solvate the reactants and the transition state are key determinants of the reaction's progress.

In general, polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed for reactions involving PFP esters. koreascience.kr These solvents can solvate the charged transition state, thereby stabilizing it and accelerating the reaction. Protic solvents, while also polar, can engage in hydrogen bonding with the nucleophile, which can decrease its nucleophilicity and potentially slow down the reaction rate.

The Hughes-Ingold rules provide a qualitative framework for predicting solvent effects on reaction rates. wikipedia.org For a reaction between a neutral ester and a neutral nucleophile (e.g., an amine), the transition state will have a greater charge separation than the reactants. Therefore, an increase in solvent polarity is expected to stabilize the transition state more than the reactants, leading to an increase in the reaction rate.

Table 3: Qualitative Solvent Effects on Nucleophilic Acyl Substitution Rates

| Solvent Type | Polarity | Effect on Rate (Neutral Nucleophile) | Rationale |

| Nonpolar (e.g., Hexane) | Low | Slow | Poor stabilization of the charged transition state. |

| Polar Aprotic (e.g., Acetonitrile, DMF) | High | Fast | Good stabilization of the charged transition state without deactivating the nucleophile through hydrogen bonding. |

| Polar Protic (e.g., Ethanol, Water) | High | Moderate to Slow | Stabilization of the transition state is counteracted by solvation and deactivation of the nucleophile. wikipedia.org |

Role of Catalysis in Modulating Reactivity Profiles

The reactivity of this compound can be further modulated through the use of catalysts. Both acid and base catalysis are common strategies to accelerate nucleophilic acyl substitution reactions.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the ester can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. The mechanism involves the formation of a more reactive, protonated ester intermediate.

Base Catalysis: A base can deprotonate a nucleophile (e.g., an alcohol or a primary/secondary amine), increasing its nucleophilicity. The more nucleophilic anion will then attack the carbonyl carbon at a faster rate. Additionally, in some cases, nucleophilic catalysis can occur, where a stronger nucleophile (the catalyst) reacts with the ester to form a more reactive intermediate, which then reacts with the intended nucleophile. For example, tertiary amines like 4-(dimethylamino)pyridine (DMAP) are known to be highly effective nucleophilic catalysts for acylation reactions.

Lewis Acid Catalysis: Lewis acids, such as metal triflates or boranes like tris(pentafluorophenyl)borane, can also catalyze these reactions. researchgate.netmdpi.comrsc.orgchemrxiv.org The Lewis acid coordinates to the carbonyl oxygen, which is analogous to protonation in acid catalysis. This coordination polarizes the carbonyl group and enhances the electrophilicity of the carbonyl carbon, thereby activating the ester for nucleophilic attack.

Reagent in Peptide and Amide Bond Formation

The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by amines. This property is extensively exploited in the formation of amide and peptide bonds under mild conditions.

This compound readily reacts with primary and secondary amines, including the amino groups of amino acid derivatives, to form the corresponding diamides. This reaction is efficient for crosslinking molecules containing amino groups or for synthesizing symmetrical diamides derived from glutaric acid. The high reactivity of PFP esters allows for rapid coupling reactions. nih.gov

In the context of peptide synthesis, while monomeric PFP esters of amino acids are commonly used, bifunctional reagents like this compound can be employed to link two peptide chains or to synthesize peptides with a glutaric acid spacer. The reaction proceeds smoothly to yield the desired amide bonds.

Research on mixed pentafluorophenyl and o-fluorophenyl esters of various aliphatic dicarboxylic acids, including glutaric acid, has demonstrated the high reactivity of the PFP ester moiety. rsc.orgresearchgate.net These studies provide a strong model for the expected reactivity of this compound. The PFP ester reacts faster with amino groups and requires a weaker base for catalysis compared to other less activated esters. rsc.orgresearchgate.net This differential reactivity is a key feature in controlled conjugation reactions.

Table 1: Reactivity Comparison of Phenyl Esters in Amine Coupling

| Phenyl Ester Type | Relative Reactivity with Amines | Required Base Strength |

|---|---|---|

| Pentafluorophenyl (PFP) Ester | High | Weak Base |

| o-Fluorophenyl Ester | Moderate | Stronger Base |

This table illustrates the general reactivity trend of different phenyl esters, highlighting the high reactivity of PFP esters which is characteristic of this compound.

While PFP esters are less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, hydrolysis can still occur, especially at higher pH and in dilute solutions. wikipedia.org To minimize this side reaction, it is advisable to perform the coupling reactions in anhydrous solvents and at a slightly acidic to neutral pH when possible. The use of a high concentration of the amine nucleophile can also outcompete the hydrolysis reaction.

In peptide synthesis, the use of pre-formed activated esters like this compound offers the advantage of avoiding direct contact of the growing peptide chain with the activating reagent, which can help in reducing side reactions. nih.gov When coupling with amino acid derivatives, protection of side-chain functional groups is crucial to prevent unwanted reactions. For instance, the ε-amino group of lysine (B10760008) or the hydroxyl group of tyrosine should be appropriately protected.

A significant advancement in controlling reactions with bifunctional PFP esters is the use of mixed esters. For example, a molecule with one PFP ester and one less reactive ester (like an o-fluorophenyl ester) allows for sequential reactions. The more reactive PFP ester can be reacted first under mild conditions, followed by the reaction of the less reactive ester under more forcing conditions. rsc.orgresearchgate.net This strategy provides excellent control over the conjugation process and minimizes the formation of homodimers when used as a crosslinker. rsc.orgresearchgate.net

Utilization in Esterification of Alcohols and Phenols

The high reactivity of the PFP ester in this compound also extends to reactions with alcohols and phenols to form new ester bonds. This transesterification-like reaction is particularly effective with strong nucleophiles, such as phenoxides. The reaction can be catalyzed by a base, which deprotonates the alcohol or phenol to increase its nucleophilicity. This application allows for the synthesis of symmetrical diesters of glutaric acid with various alcohols and phenols.

While specific studies on the use of this compound for the esterification of a wide range of alcohols and phenols are not extensively documented, the general principle of PFP ester reactivity suggests its utility in this area. The reaction would be favorable due to the formation of the stable pentafluorophenolate anion as a leaving group.

Intermediate in the Synthesis of Functionalized Glutaric Acid Derivatives

This compound serves as an activated form of glutaric acid, making it a valuable intermediate for the synthesis of various functionalized glutaric acid derivatives. By reacting with a wide range of nucleophiles, different functional groups can be introduced at both ends of the five-carbon chain.

For instance, reaction with an excess of a diamine can lead to the formation of a polymer, while a stoichiometric reaction with a monofunctional amine bearing another reactive group can produce a heterobifunctional molecule. The glutaric acid backbone can thus be derivatized with moieties for further reactions or to impart specific properties to the final molecule. The synthesis of various bis-amides is a primary example of its use as an intermediate. mdpi.com

Application in Click Chemistry and Bioconjugation Methodologies

In the realm of bioconjugation, bifunctional reagents are essential for crosslinking proteins, labeling biomolecules, and preparing antibody-drug conjugates. nih.gov The high reactivity and relative stability to hydrolysis of PFP esters make this compound a suitable candidate for such applications. wikipedia.org It can be used to conjugate proteins through their lysine side-chain amino groups.

The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov While the most common click reactions involve azide-alkyne cycloadditions, the efficient and clean reaction of PFP esters with amines under mild, aqueous-compatible conditions aligns with the principles of click chemistry.

This compound can be used in a convergent "click-like" assembly of bioconjugates. For example, a molecule with an azide (B81097) or alkyne group and a primary amine can be reacted with this compound to introduce a glutarate linker with a terminal PFP ester. This activated intermediate can then be conjugated to a protein. Alternatively, the bifunctional nature of the reagent allows for the direct crosslinking of biomolecules. rsc.orgresearchgate.net

Table 2: Examples of Bioconjugation using Bifunctional PFP Esters of Dicarboxylic Acids

| Dicarboxylic Acid | Biomolecule 1 | Biomolecule 2 | Resulting Conjugate | Reference |

|---|---|---|---|---|

| Adipic Acid | 42-residue polypeptide | Model peptide | Heteroconjugate | rsc.orgresearchgate.net |

| Suberic Acid | Model dodecapeptide | Carbohydrate derivative | Glycopeptide | rsc.orgresearchgate.net |

This table provides examples from related bifunctional PFP esters, demonstrating the utility of such reagents in bioconjugation, which is directly applicable to this compound.

Exploration as a Bifunctional Linking Agent in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Bifunctional linking agents play a crucial role in constructing well-defined supramolecular architectures. This compound, with its defined length and reactive ends, can be used to synthesize building blocks for supramolecular assembly.

For example, by reacting it with molecules that have recognition motifs (e.g., hydrogen bonding sites, aromatic surfaces for π-π stacking), new molecules capable of self-assembly can be created. The glutarate spacer provides flexibility to the resulting structure. The pentafluorophenyl rings themselves can participate in arene-perfluoroarene interactions, which can be a driving force in the assembly of supramolecular structures. While specific examples utilizing this compound in supramolecular chemistry are not prevalent in the literature, its structural features make it a promising candidate for the design and synthesis of new supramolecular systems.

Integration of Bis Pentafluorophenyl Pentanedioate in Polymer Chemistry

Monomer in Step-Growth Polymerization

Step-growth polymerization is a fundamental method for synthesizing a wide variety of polymers, including polyesters and polyamides. nih.gov This process involves the sequential reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually high-molecular-weight polymers. nih.gov The use of highly reactive monomers can facilitate polymerization under milder conditions and offer better control over the final polymer structure.

Synthesis of Polyesters and Polyamides via Polycondensation

In principle, bis(pentafluorophenyl) pentanedioate (B1230348) can serve as an activated monomer in the polycondensation synthesis of polyesters and polyamides. The high reactivity of the pentafluorophenyl ester groups enables the reaction to proceed readily with diols and diamines, respectively, to form the corresponding ester or amide linkages. The polycondensation reaction would involve the nucleophilic attack of the hydroxyl group of a diol or the amino group of a diamine on the carbonyl carbon of the ester, leading to the displacement of the pentafluorophenol (B44920) leaving group.

The synthesis of polyesters would proceed by reacting bis(pentafluorophenyl) pentanedioate with a variety of diols. Similarly, polyamides could be synthesized by reacting the activated diester with diamines. nih.gov The choice of the comonomer (diol or diamine) would allow for the tuning of the resulting polymer's properties, such as its thermal stability, solubility, and mechanical strength.

| Monomer Type | Example Monomer | Resulting Polymer | Potential Properties |

|---|---|---|---|

| Diol | Ethylene glycol | Poly(ethylene pentanedioate) | Flexible, semi-crystalline |

| Diol | Bisphenol A | Aromatic Polyester | High thermal stability, rigid |

| Diamine | Hexamethylenediamine | Polyamide (Nylon-type) | Tough, abrasion-resistant |

| Diamine | p-Phenylenediamine | Aromatic Polyamide (Aramid-type) | High strength, heat-resistant |

Control of Polymer Architecture and Molecular Weight

The use of a highly reactive monomer like this compound can offer advantages in controlling the polymer architecture and molecular weight. The rapid and efficient nature of the polycondensation reaction can lead to high-molecular-weight polymers. The molecular weight can be controlled by carefully adjusting the stoichiometry of the reactants. rsc.org An excess of one monomer will result in chain ends capped with that monomer, thereby limiting the final molecular weight. rsc.org

Post-Polymerization Modification Utilizing Active Ester Reactivity

One of the most significant applications of polymers containing pentafluorophenyl ester groups is in post-polymerization modification. rsc.org This strategy involves synthesizing a polymer with pendant PFP ester groups and subsequently reacting these active sites with various nucleophiles to introduce a wide range of functionalities. rsc.org This approach is highly versatile as it allows for the creation of a library of functional polymers from a single precursor polymer.

The pentafluorophenyl ester groups along a polymer chain can readily react with primary and secondary amines under mild conditions to form stable amide bonds. rsc.org This aminolysis reaction is highly efficient and often proceeds to completion, allowing for quantitative functionalization of the polymer. A wide array of amine-containing molecules, including small organic molecules, biomolecules, and other polymers, can be grafted onto the polymer backbone.

Functionalization of Polymer Backbones with Pentafluorophenyl Ester Groups

Instead of being a primary monomer in the main chain, this compound can be utilized to introduce PFP ester functionalities onto existing polymers. For instance, a polymer with pendant hydroxyl or amino groups could be reacted with this compound to attach the reactive ester moieties. This process effectively creates a reactive polymer platform that can be further modified in a subsequent step.

This method of functionalization is particularly useful for modifying commodity polymers or biopolymers that lack inherent reactivity for direct functionalization. By introducing the highly reactive PFP ester groups, these polymers can be transformed into versatile scaffolds for a variety of applications.

Development of Advanced Polymeric Materials with Tunable Properties

The ability to precisely control the chemical composition and architecture of polymers through the use of reactive monomers and post-polymerization modification techniques opens the door to the development of advanced materials with highly tunable properties. mdpi.com By carefully selecting the functional molecules to be introduced, polymers can be designed for specific applications.

For example, the introduction of hydrophilic moieties can render a hydrophobic polymer water-soluble, while the incorporation of biocompatible segments can improve the biocompatibility of a material for biomedical applications. Furthermore, the attachment of stimuli-responsive molecules can lead to the creation of "smart" polymers that change their properties in response to external triggers such as pH, temperature, or light.

| Functional Molecule | Introduced Functionality | Tunable Property | Potential Application |

|---|---|---|---|

| Poly(ethylene glycol) (PEG)-amine | Hydrophilicity, Biocompatibility | Water solubility, Reduced protein adsorption | Drug delivery, Biomedical coatings |

| Fluorescent dye-amine | Fluorescence | Optical properties | Bioimaging, Sensors |

| Peptides or Proteins | Biological activity | Biorecognition, Catalysis | Biomaterials, Biosensors |

| pH-sensitive amines | pH-responsiveness | Controlled release | Smart drug delivery systems |

The versatility of this compound and related PFP esters in polymer chemistry provides a powerful toolkit for materials scientists to design and synthesize the next generation of advanced polymeric materials with precisely controlled structures and functions.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Reaction Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of "Bis(pentafluorophenyl) pentanedioate". Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the molecular framework.

In a typical analysis, the compound is dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. For ¹H NMR, the spectrum is expected to show signals corresponding to the methylene (B1212753) protons of the pentanedioate (B1230348) backbone. The protons alpha to the carbonyl groups would appear as a triplet, while the central methylene protons would present as a quintet, with chemical shifts influenced by the deshielding effect of the adjacent ester functionalities.

¹³C NMR spectroscopy would reveal distinct resonances for the carbonyl carbon, the different methylene carbons of the pentanedioate chain, and the carbons of the pentafluorophenyl rings. The carbon atoms bonded to fluorine will exhibit characteristic coupling patterns (C-F coupling).

¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the pentafluorophenyl groups. The spectrum is expected to show three distinct signals for the ortho, meta, and para fluorine atoms, with characteristic chemical shifts and coupling constants (J-values) that are invaluable for structural confirmation. rsc.orgrsc.org

Table 1: Predicted NMR Data for this compound Data is predictive and based on analysis of similar structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.80 | Triplet | 2 x -CH₂-C=O |

| ¹H | ~2.10 | Quintet | -CH₂-CH₂-CH₂- |

| ¹³C | ~170 | Singlet | C=O (Ester) |

| ¹³C | ~145-135 | Multiplet | C-F (Aromatic) |

| ¹³C | ~33 | Singlet | -CH₂-C=O |

| ¹³C | ~20 | Singlet | -CH₂-CH₂-CH₂- |

| ¹⁹F | -140 to -145 | Multiplet | ortho-F |

| ¹⁹F | -150 to -155 | Triplet | para-F |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of "this compound" and to gain structural insights through its fragmentation pattern. With a molecular formula of C₁₇H₆F₁₀O₄, the expected monoisotopic mass is approximately 464.01 g/mol .

Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate molecular ions with minimal fragmentation. bris.ac.uk High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing highly accurate mass measurements. dphen1.com

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule undergoes predictable fragmentation. researchgate.net Key fragmentation pathways would likely involve:

Loss of a pentafluorophenoxy radical (•OC₆F₅): This would lead to a prominent acylium ion.

Cleavage of the ester bond: Resulting in fragments corresponding to the pentafluorophenol (B44920) cation and the pentanedioyl moiety.

Fragmentation of the alkyl chain: Sequential loss of methylene groups can also be observed.

Analysis of these fragmentation patterns provides a fingerprint that helps to confirm the identity of the target molecule and distinguish it from potential isomers or byproducts. rsc.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 464 | [M]⁺ | Molecular Ion |

| 281 | [M - •OC₆F₅]⁺ | α-cleavage at ester |

| 183 | [C₆F₅O]⁺ | Pentafluorophenoxy cation |

| 167 | [C₆F₅]⁺ | Pentafluorophenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound". The spectra are complementary and provide a comprehensive vibrational profile of the molecule. sci-hub.se

The IR spectrum is expected to show strong absorption bands characteristic of the ester functional groups. Key vibrational modes include:

C=O Stretch: A strong, sharp band typically appearing in the region of 1750-1800 cm⁻¹, shifted to a higher frequency due to the electron-withdrawing nature of the pentafluorophenyl groups.

C-O Stretch: Strong bands in the 1300-1100 cm⁻¹ region corresponding to the ester C-O linkages.

C-F Stretch: Intense absorptions typically found in the 1000-1200 cm⁻¹ range.

C-H Stretch: Weaker bands from the methylene groups around 2850-2960 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the vibrations of the C-C backbone of the pentanedioate chain and the symmetric vibrations of the pentafluorophenyl rings. The combination of IR and Raman data allows for a complete assignment of the vibrational modes, confirming the successful formation of the ester from its precursors.

Chromatographic Techniques (GC/HPLC) for Purity Assessment and Reaction Progress Analysis

Chromatographic methods are fundamental for assessing the purity of "this compound" and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity determination. A reversed-phase method, likely using a C18 or a pentafluorophenyl (PFP) stationary phase, would be suitable. researchgate.net The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is commonly achieved using a UV detector, as the pentafluorophenyl rings are strong chromophores. The method can be validated to quantify the analyte and any impurities with high precision and accuracy. researchgate.net

Gas Chromatography (GC) , coupled with a mass spectrometer (GC-MS), is another powerful tool. researchgate.net Given the compound's fluorination, it is expected to be sufficiently volatile for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used. GC-MS allows for the separation of the target compound from starting materials, byproducts, and residual solvents, while simultaneously providing mass spectral data for peak identification. researchgate.net

Table 3: Illustrative Chromatographic Conditions

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | Reversed-Phase C18 or PFP, 4.6 x 150 mm, 5 µm | Capillary Column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase / Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or 30-40 °C | Temperature Program (e.g., 100 °C to 280 °C) |

| Detection | UV at ~260 nm | Mass Spectrometry (Scan mode) |

X-ray Crystallography for Solid-State Structure Elucidation of Crystalline Derivatives or Intermediates

Should "this compound" or a key intermediate in its synthesis be obtained as a single crystal of suitable quality, X-ray crystallography offers the ultimate method for determining its three-dimensional structure in the solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation. cam.ac.uk

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com The data can be used to construct an electron density map, from which the positions of the individual atoms can be determined. For a molecule like "this compound", crystallographic analysis would reveal the precise orientation of the two pentafluorophenyl rings relative to each other and the conformation of the pentanedioate linker chain. While no public crystal structure data for this specific compound is currently available, the technique remains the gold standard for absolute structure proof of crystalline materials. researchgate.net

Computational and Theoretical Investigations of Bis Pentafluorophenyl Pentanedioate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be essential in elucidating the electronic structure of Bis(pentafluorophenyl) pentanedioate (B1230348). Such studies could provide valuable insights into its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and atomic charges. These calculations would also allow for the determination of various reactivity descriptors, including chemical hardness, softness, and electrophilicity index, which are crucial for predicting the compound's behavior in chemical reactions. Without experimental or theoretical data, a table of these properties cannot be constructed.

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations could be employed to investigate the dynamic behavior of Bis(pentafluorophenyl) pentanedioate and to explore potential reaction pathways. By simulating the movement of atoms over time, researchers could identify stable conformations, transition states, and reaction intermediates. This would be particularly useful for understanding its reactivity, for instance, in hydrolysis or aminolysis reactions, which are common for esters. However, no such simulation studies have been published.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are frequently used to predict spectroscopic properties, which can aid in the characterization of novel compounds. For this compound, theoretical calculations could provide predicted values for its 1H, 13C, and 19F NMR chemical shifts, as well as its infrared (IR) vibrational frequencies and ultraviolet-visible (UV-Vis) absorption spectra. A comparison of these predicted spectra with experimental data would be a critical step in confirming the compound's structure. In the absence of such computational work, a data table of predicted spectroscopic values cannot be generated.

Modeling of Intermolecular Interactions in Reaction Environments

Understanding the intermolecular interactions of this compound is key to predicting its physical properties and its behavior in solution or in the solid state. Computational modeling could be used to study non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the fluorine atoms. These models would be instrumental in understanding its solubility, melting point, and how it interacts with other molecules in a reaction environment. Currently, there is no published research on the modeling of these interactions for this specific compound.

Future Research Trajectories and Unexplored Potentials of Bis Pentafluorophenyl Pentanedioate

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research into the synthesis of Bis(pentafluorophenyl) pentanedioate (B1230348) is likely to focus on the integration of green chemistry principles.

Catalytic Esterification: Development of novel catalytic systems for the direct esterification of pentanedioic acid with pentafluorophenol (B44920) would be a primary goal. This approach would move away from traditional methods that may use stoichiometric activating agents, generating significant waste.

Solvent Selection: The use of greener solvents, such as supercritical fluids or bio-based solvents, could be explored to replace conventional organic solvents that are often toxic and volatile.

Development of Novel Catalytic Systems for Enhanced Reactivity

The high reactivity of the pentafluorophenyl ester groups in Bis(pentafluorophenyl) pentanedioate makes it an attractive substrate for various chemical transformations. Future research will likely focus on developing new catalytic systems to harness and control this reactivity.

Organocatalysis: The use of organocatalysts could provide a metal-free approach to reactions involving this compound, offering advantages in terms of cost, toxicity, and ease of removal from the final product.

Transition Metal Catalysis: While pentafluorophenyl esters are known to be reactive, transition metal catalysts could be employed to achieve novel and selective transformations that are not possible under uncatalyzed conditions. This could include cross-coupling reactions or controlled polymerization processes.

Design and Synthesis of Analogues with Tunable Reactivity Profiles

The chemical and physical properties of this compound can be fine-tuned through the synthesis of structural analogues. This area of research holds significant promise for creating molecules with tailored reactivity for specific applications.

Varying the Dicarboxylic Acid Spacer: The length and nature of the dicarboxylic acid linker could be modified to alter the flexibility and solubility of the resulting bis(pentafluorophenyl) ester. This could impact its performance in polymerization reactions and the properties of the resulting materials.

Substitution on the Pentafluorophenyl Ring: While challenging, the selective substitution of fluorine atoms on the pentafluorophenyl rings could be explored to modulate the electronic properties and, consequently, the reactivity of the ester groups.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes offer efficient and atom-economical routes to complex molecules. The bifunctional nature of this compound makes it an ideal candidate for incorporation into such reactions.

Polymer Synthesis: This compound could serve as a valuable monomer in step-growth polymerization reactions, reacting with diamines or diols to form polyamides or polyesters, respectively. The high reactivity of the pentafluorophenyl ester would allow for mild reaction conditions.

Synthesis of Macrocycles and Complex Architectures: The ability of the two ester groups to react sequentially or simultaneously could be exploited in the synthesis of macrocycles and other complex molecular architectures through carefully designed cascade reactions.

Potential in Advanced Materials Science Beyond Current Applications

The unique properties conferred by the high fluorine content and the reactive ester functionalities suggest that this compound and its derivatives could find applications in advanced materials science.

Functional Polymers: Polymers derived from this compound could exhibit interesting properties such as high thermal stability, chemical resistance, and low surface energy due to the presence of the perfluorinated aromatic rings.

Surface Modification: The reactive ester groups could be used to anchor these molecules onto surfaces, modifying their properties for applications in areas such as biocompatible coatings, hydrophobic surfaces, or functionalized nanoparticles. acs.org

Cross-linking Agents: The bifunctional nature of the molecule makes it a potential cross-linking agent for polymers, enhancing their mechanical properties and thermal stability.

Q & A

Q. What are the optimized synthetic routes for Bis(pentafluorophenyl) pentanedioate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves transesterification or condensation reactions. Key variables include:

- Catalyst choice : Lewis acids (e.g., Zn(C₆F₅)₂, referenced in ) enhance reactivity.

- Solvent : Anhydrous conditions (e.g., THF or dichloromethane) minimize hydrolysis.

- Stoichiometry : A 2:1 molar ratio of pentafluorophenol to pentanedioic acid derivatives ensures complete esterification.

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

Table 1 : Representative Synthesis Routes and Yields

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pentanedioyl chloride | None | DCM | 72 | Adapted from [4] |

| Pentanedioic anhydride | Zn(C₆F₅)₂ | THF | 89 | [13] |

Lower yields (<70%) may arise from incomplete activation of the carboxylic acid group or residual moisture .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -140 to -160 ppm for C₆F₅ groups) and ¹H NMR (δ 2.4–3.1 ppm for CH₂ groups in pentanedioate) confirm connectivity .

- X-ray Crystallography : SHELX software () resolves molecular geometry, with C–F bond lengths (~1.32 Å) and ester linkage angles (~120°) critical for validation .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 530.98) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Disposal : Collect waste in halogen-resistant containers and incinerate at >1,000°C to prevent release of toxic fluorinated by-products .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in Lewis acid-catalyzed reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., ester activation vs. nucleophilic attack).

- Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of C₆F₅ groups on boron or zinc centers, enhancing electrophilicity .

- In-situ Spectroscopy : Monitor reaction intermediates via FT-IR (C=O stretch at ~1,740 cm⁻¹) or Raman spectroscopy .

Q. How should researchers resolve discrepancies in crystallographic data obtained from different refinement software?

- Methodological Answer :

- Cross-Validation : Refine the same dataset using SHELXL () and alternative programs (e.g., Olex2). Compare R-factors and electron density maps for consistency.

- Twinned Data Analysis : For high-symmetry crystals, use SHELXPRO to detect twinning and apply HKLF5 instructions for accurate refinement .

- Publically Available Tools : The Cambridge Structural Database (CSD) provides reference bond lengths/angles for fluorinated esters to benchmark results .

Q. What strategies identify and mitigate toxic by-products during this compound synthesis?

- Methodological Answer :

- Chromatographic Analysis : GC-MS () detects volatile by-products (e.g., pentafluorophenol, m/z 184.06) using DB-5MS columns and He carrier gas.

- Toxicity Screening : Refer to SDS data () for mutagenic/carcinogenic risks of intermediates.

- Green Chemistry Approaches : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce waste toxicity .

Table 2 : Common By-Products and Mitigation Strategies

| By-Product | Detection Method | Mitigation Strategy |

|---|---|---|

| Pentafluorophenol | GC-MS (NIST Database) | Neutralize with NaHCO₃ solution |

| Unreacted anhydride | ¹H NMR | Recrystallization from hexane/EtOAc |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.